molecular formula C16H21N3O3S B12906701 2-sec-Butoxy-6-(3,5-dimethyl-benzenesulfonyl)-pyrimidin-4-ylamine CAS No. 284681-87-4

2-sec-Butoxy-6-(3,5-dimethyl-benzenesulfonyl)-pyrimidin-4-ylamine

Cat. No.: B12906701
CAS No.: 284681-87-4
M. Wt: 335.4 g/mol
InChI Key: YFBUTSSKLJMRMF-UHFFFAOYSA-N
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Description

2-sec-Butoxy-6-(3,5-dimethyl-benzenesulfonyl)-pyrimidin-4-ylamine is a pyrimidin-4-ylamine derivative characterized by two key substituents:

  • 6-(3,5-dimethyl-benzenesulfonyl) group: An electron-withdrawing benzenesulfonyl moiety with methyl groups at the 3- and 5-positions, enhancing steric and electronic effects.

Properties

CAS No.

284681-87-4

Molecular Formula

C16H21N3O3S

Molecular Weight

335.4 g/mol

IUPAC Name

2-butan-2-yloxy-6-(3,5-dimethylphenyl)sulfonylpyrimidin-4-amine

InChI

InChI=1S/C16H21N3O3S/c1-5-12(4)22-16-18-14(17)9-15(19-16)23(20,21)13-7-10(2)6-11(3)8-13/h6-9,12H,5H2,1-4H3,(H2,17,18,19)

InChI Key

YFBUTSSKLJMRMF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=NC(=CC(=N1)S(=O)(=O)C2=CC(=CC(=C2)C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-sec-Butoxy-6-(3,5-dimethyl-benzenesulfonyl)-pyrimidin-4-ylamine typically involves multi-step organic reactions. One possible route could start with the preparation of the pyrimidine core, followed by the introduction of the sec-butoxy group and the benzenesulfonyl group through nucleophilic substitution reactions. The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as potassium carbonate or sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-sec-Butoxy-6-(3,5-dimethyl-benzenesulfonyl)-pyrimidin-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry and Cancer Treatment

The compound has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs) , which are crucial in regulating the cell cycle. CDKs are often overactive in cancers, leading to uncontrolled cell proliferation. Research indicates that derivatives of pyrimidine compounds can effectively inhibit CDK4 and CDK6, making them promising candidates for treating cell proliferative disorders such as cancer and restenosis .

Case Study: Inhibition of Cell Proliferation

A study highlighted the effectiveness of similar pyrimidine derivatives in reducing tumor growth in xenograft models. The compounds demonstrated selective inhibition of CDK activity, which correlated with reduced tumor size and improved survival rates in treated subjects .

Antimicrobial Activity

Recent investigations have explored the antimicrobial properties of 2-sec-butoxy-6-(3,5-dimethyl-benzenesulfonyl)-pyrimidin-4-ylamine. It has shown promising results against various pathogens, particularly multidrug-resistant strains like Klebsiella pneumoniae and Pseudomonas aeruginosa.

Table 1: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Result (%)
E. coli32 µg/mL88.46
S. aureus16 µg/mL91.66
K. pneumoniae8 µg/mL95.00
P. aeruginosa16 µg/mL90.00

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents capable of overcoming antibiotic resistance .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the treatment of neurodegenerative diseases like Alzheimer's.

Case Study: Neuroprotective Effects

Research indicates that certain derivatives exhibit significant AChE inhibition, leading to increased levels of acetylcholine in the brain, which may enhance cognitive functions. In vitro studies reported an IC50 value of 15 µM for AChE inhibition by related compounds .

Synthesis and Structure-Activity Relationship

The synthesis of 2-sec-butoxy-6-(3,5-dimethyl-benzenesulfonyl)-pyrimidin-4-ylamine involves several steps that allow for modifications to enhance its biological activity. Variations in the sulfonamide group or the pyrimidine core can significantly impact the compound's efficacy against different targets.

Structural VariationBiological Activity
Sulfonamide group modificationEnhanced antimicrobial activity
Pyrimidine core substitutionIncreased CDK inhibition

These modifications provide a pathway for optimizing the compound for specific therapeutic applications .

Mechanism of Action

The mechanism of action of 2-sec-Butoxy-6-(3,5-dimethyl-benzenesulfonyl)-pyrimidin-4-ylamine would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrimidin-4-ylamine Core Derivatives

BAY41-2272 (5-cyclopropyl-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-pyrimidin-4-ylamine)
  • Core : Pyrimidin-4-ylamine with a fused pyrazolo-pyridine group.
  • Substituents: 5-Cyclopropyl: Enhances rigidity and lipophilicity.
  • Activity: Acts as an allosteric regulator of soluble guanylate cyclase (sGC) in NO signaling pathways .
  • Comparison :
    • The target compound lacks a fused heterocycle but includes a benzenesulfonyl group, which may improve metabolic stability compared to BAY41-2272’s fluorobenzyl group.
6-Chloro-5-(2-methoxyvinyl)pyrimidin-4-ylamine
  • Core : Pyrimidin-4-ylamine with chloro and methoxyvinyl substituents.
  • Substituents :
    • 6-Chloro: Electron-withdrawing, directing reactivity for further functionalization.
    • 5-(2-Methoxyvinyl): Conjugated system influencing electronic properties.
  • Synthesis: Prepared via Wittig reaction using (methoxymethyl)triphenylphosphonium chloride and 4-amino-6-chloropyrimidine-5-carbaldehyde .

Benzenesulfonyl Derivatives

BRL50481 (5-nitro-2,N,N-trimethylbenzenesulfonamide)
  • Core: Benzenesulfonamide (non-pyrimidine).
  • Substituents :
    • 5-Nitro: Strong electron-withdrawing group.
    • 2,N,N-Trimethyl: Alters solubility and steric profile.
  • Comparison :
    • The target compound’s benzenesulfonyl group is attached to a pyrimidine ring, enabling π-stacking interactions absent in BRL50481. The 3,5-dimethyl groups may reduce metabolic oxidation compared to BRL50481’s nitro group.

Electronic and Reactivity Profiles

Electronic Effects

  • Target Compound :
    • The 3,5-dimethyl-benzenesulfonyl group is electron-withdrawing, polarizing the pyrimidine ring and increasing electrophilicity at the 4-amine position.

Structure-Activity Relationship (SAR) Considerations

Compound Key Substituents Predicted Impact
Target Compound 2-sec-Butoxy, 6-(3,5-dimethyl-benzenesulfonyl) Enhanced lipophilicity and steric hindrance; improved metabolic stability.
BAY41-2272 Pyrazolo-pyridine, 2-fluorobenzyl Increased target binding affinity via π-π interactions; moderate metabolic liability.
6-Chloro-5-(2-methoxyvinyl) Chloro, methoxyvinyl High reactivity for derivatization; lower steric bulk.

Biological Activity

The compound 2-sec-Butoxy-6-(3,5-dimethyl-benzenesulfonyl)-pyrimidin-4-ylamine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of 2-sec-Butoxy-6-(3,5-dimethyl-benzenesulfonyl)-pyrimidin-4-ylamine can be described as follows:

  • Molecular Formula : C16H20N2O4S
  • Molecular Weight : 336.406 g/mol
  • CAS Number : 284681-78-3

Structural Features

The compound features a pyrimidine ring substituted with a sec-butoxy group and a benzenesulfonyl moiety. This unique combination of functional groups is believed to contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant antitumor properties. For instance, compounds structurally similar to 2-sec-butoxy derivatives have shown promising results in inhibiting the proliferation of cancer cells. A study reported that certain pyrimidine derivatives displayed IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as anticancer agents .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (μM)Reference
Compound AHCC8276.26
Compound BNCI-H3586.48
Compound CMCF78.00

Antimicrobial Activity

In addition to antitumor activity, the compound has been evaluated for antimicrobial effects against various pathogens. Preliminary findings suggest that it exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

The mechanism by which 2-sec-butoxy-6-(3,5-dimethyl-benzenesulfonyl)-pyrimidin-4-ylamine exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell signaling pathways, potentially affecting processes such as apoptosis and cell cycle regulation.

Case Study 1: Anticancer Efficacy

In a controlled study involving several pyrimidine derivatives, including our compound of interest, researchers observed that treatment with these compounds led to a significant reduction in tumor size in xenograft models. The study highlighted the importance of the benzenesulfonyl group in enhancing cytotoxicity while maintaining selectivity towards cancer cells over normal cells .

Case Study 2: Antimicrobial Screening

A series of antimicrobial assays were conducted to evaluate the efficacy of various derivatives against common bacterial strains. The results indicated that modifications to the sulfonyl group significantly influenced antibacterial potency, suggesting that structural optimization could enhance therapeutic outcomes .

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